2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4S/c17-12-3-1-2-11(8-12)15-18-19-16(24-15)25-9-14(21)10-4-6-13(7-5-10)20(22)23/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQYQHDKDPMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thioether formation: The oxadiazole derivative is then reacted with a thiol to introduce the thioether linkage.
Attachment of the nitrophenyl group: This can be done through a nucleophilic aromatic substitution reaction where the nitrophenyl group is introduced to the ethanone backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a catalyst, metal hydrides.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and sulfones: From oxidation of the thioether group.
Amines: From reduction of the nitro group.
Substituted derivatives: From nucleophilic substitution of the bromine atom.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that compounds related to 2-((5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone exhibit significant antifungal properties. In vitro studies have shown effectiveness against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus. The mechanism of action involves the disruption of fungal cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives of this compound have been shown to inhibit cell proliferation in breast cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway .
Material Science
In materials science, the unique properties of oxadiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thioether groups enhances the thermal stability and electron transport properties of these materials, leading to improved device performance .
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of a series of oxadiazole derivatives, including the target compound. The results indicated a dose-dependent response against Candida species, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents. The study concluded that these compounds could serve as lead candidates for developing new antifungal therapies.
Case Study 2: Anticancer Activity
In another research effort, scientists synthesized various analogs of This compound and tested their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications to the compound structure enhanced its potency against prostate cancer cells, suggesting that structural optimization could lead to more effective anticancer agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways: The compound may affect various biochemical pathways, depending on the functional groups present and their interactions with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs vary primarily in substituents on the oxadiazole ring and the ethanone aryl group. Key comparisons include:
Table 1: Substituent and Physicochemical Comparison
Key Observations :
- Halogen Effects : The target compound’s 3-bromophenyl group contrasts with 4-chlorophenyl (11a) and 4-bromophenyl (4a). Bromine’s larger atomic radius and polarizability may enhance halogen bonding in biological systems compared to chlorine .
- This group is linked to cytotoxicity in 4g .
- Melting Points: The presence of rigid aromatic systems (e.g., indole in 4a) elevates melting points (277–280°C), while aliphatic substituents (e.g., cyclohexylamino in 6e) lower them (144°C) .
Biological Activity
The compound 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 469.15 g/mol. The structure features a bromophenyl group, an oxadiazole moiety, and a nitrophenyl substituent, contributing to its biological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The presence of various functional groups such as bromine and nitro enhances their effectiveness against different biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study conducted by Slawinski et al. (2017) demonstrated that oxadiazole compounds can induce apoptosis in cancer cells. The MTT assay revealed that certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Antimicrobial Activity
Antimicrobial properties have also been reported:
- Research has shown that oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested using the agar diffusion method and showed effectiveness comparable to standard antibiotics like norfloxacin .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy
In a recent investigation into the anticancer properties of oxadiazole derivatives, researchers synthesized a series of compounds similar to this compound. The study utilized various human cancer cell lines to assess cytotoxic effects through MTT assays. Results indicated that modifications in substituents significantly influenced activity levels .
Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of similar oxadiazole compounds against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Question: How can researchers optimize the synthesis of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Alkylation Conditions : Use 2-bromo-1-(4-substituted-phenyl)ethanone derivatives as alkylating agents in polar aprotic solvents (e.g., DMF) under reflux. achieved 91% yield for a structurally similar compound using stoichiometric K₂CO₃ as a base .
- Oxadiazole Ring Formation : Cyclize thiosemicarbazide intermediates via acid-catalyzed dehydration (e.g., H₂SO₄) or microwave-assisted methods to reduce reaction time .
- Purification : Recrystallize crude products using ethanol or acetone, as demonstrated in , which achieved 72% yield after recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
